molecular formula C29H40O10 B12295085 2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)- CAS No. 41929-11-7

2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-

Cat. No.: B12295085
CAS No.: 41929-11-7
M. Wt: 548.6 g/mol
InChI Key: VIFTUZUHQDHAIL-ZVMCODLXSA-N
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Description

2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)- is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate molecular architecture, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Core Structure: This step involves the construction of the azuleno[4,5-b]furan core through cyclization reactions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors, leading to modulation of their activity.

    Pathways Involved: Involvement in signaling pathways, metabolic processes, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    2-Butenoic acid, 2-methyl-: A simpler analog with fewer functional groups and a less complex structure.

    Tiglic acid: Another analog with a similar backbone but different functional groups.

    Methyl tiglate: A methyl ester derivative with distinct chemical properties.

Properties

CAS No.

41929-11-7

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

[(3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-7-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H40O10/c1-10-14(3)25(32)35-19-12-16(5)21-22(19)28(8,38-17(6)30)13-20(36-26(33)15(4)11-2)23-24(21)37-27(34)29(23,9)39-18(7)31/h10,12,15,19-24H,11,13H2,1-9H3/b14-10-/t15-,19+,20-,21+,22-,23+,24-,28-,29-/m0/s1

InChI Key

VIFTUZUHQDHAIL-ZVMCODLXSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@]([C@H]2[C@@H](C=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)C)C)OC(=O)/C(=C\C)/C)(C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)OC(=O)C(=CC)C)(C)OC(=O)C

Origin of Product

United States

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